molecular formula C22H19ClN4O3 B251721 N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide

Cat. No.: B251721
M. Wt: 422.9 g/mol
InChI Key: BXJRKPZFMQTRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a benzotriazole derivative that has been synthesized using a specific method, which will be discussed in This compound has been found to have a mechanism of action that affects biochemical and physiological processes, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide involves its ability to inhibit certain enzymes and signaling pathways in cells. It has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. It has also been found to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and proliferation, and reduce inflammation. It has also been found to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a useful tool for studying these processes. However, one limitation is its potential toxicity, as it has been found to be cytotoxic at high concentrations.

Future Directions

There are several future directions for research involving N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide. One direction is to further study its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its potential use as a photosensitizer in photodynamic therapy. Additionally, further research could be done to investigate its effects on other physiological processes and potential applications in other fields.

Synthesis Methods

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 3-chloro-4-methoxyaniline with 2-amino-4,6-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form an intermediate product. This intermediate is then reacted with 5-amino-1H-benzotriazole in the presence of a catalyst such as 1,1'-carbonyldiimidazole (CDI) to form the desired product.

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide has been found to have potential applications in various scientific fields. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, as it has been found to be effective in killing cancer cells when activated by light.

Properties

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3-methoxybenzamide

InChI

InChI=1S/C22H19ClN4O3/c1-13-9-19-20(26-27(25-19)15-7-8-21(30-3)17(23)11-15)12-18(13)24-22(28)14-5-4-6-16(10-14)29-2/h4-12H,1-3H3,(H,24,28)

InChI Key

BXJRKPZFMQTRBX-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)Cl

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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